n1-(2-Chlorobenzyl)-n3,n3-dimethylpropane-1,3-diamine
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Overview
Description
N1-(2-Chlorobenzyl)-N3,N3-dimethylpropane-1,3-diamine is an organic compound that features a benzyl group substituted with a chlorine atom, attached to a propane-1,3-diamine backbone with two methyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Chlorobenzyl)-N3,N3-dimethylpropane-1,3-diamine typically involves the reaction of 2-chlorobenzyl chloride with N,N-dimethyl-1,3-diaminopropane. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts, such as phase transfer catalysts, can also improve the reaction rate and selectivity. The final product is typically purified by distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-Chlorobenzyl)-N3,N3-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amine oxides or nitroso compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or other reduced derivatives.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Amine oxides, nitroso compounds.
Reduction: Amines, reduced derivatives.
Substitution: Hydroxylated, cyanated, or aminated benzyl derivatives.
Scientific Research Applications
N1-(2-Chlorobenzyl)-N3,N3-dimethylpropane-1,3-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties and its ability to inhibit specific enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of N1-(2-Chlorobenzyl)-N3,N3-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-Chlorobenzyl)-N2-(2-cyanophenyl)oxalamide
- N1-(2-Chlorobenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- 4-(2-Chlorobenzyl)imidazole[1,2-a]quinazolin-5(4H)-one
Uniqueness
N1-(2-Chlorobenzyl)-N3,N3-dimethylpropane-1,3-diamine is unique due to its specific structural features, such as the presence of a dimethylated propane-1,3-diamine backbone and a chlorobenzyl group. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H19ClN2 |
---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C12H19ClN2/c1-15(2)9-5-8-14-10-11-6-3-4-7-12(11)13/h3-4,6-7,14H,5,8-10H2,1-2H3 |
InChI Key |
YZUMVNVVBSKFSU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNCC1=CC=CC=C1Cl |
Origin of Product |
United States |
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